molecular formula C22H26BrClN2O4 B4885684 Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride

Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride

Cat. No.: B4885684
M. Wt: 497.8 g/mol
InChI Key: DOOGCRZKKWZYRF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with an appropriate ketone under acidic conditions to form the indole core . Subsequent steps include bromination, hydroxylation, and methoxylation to introduce the respective functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and methoxy group in the indole core makes it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 6-bromo-4-hydroxy-5-methoxy-1-phenyl-2-[(propan-2-ylamino)methyl]indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O4.ClH/c1-5-29-22(27)19-17(12-24-13(2)3)25(14-9-7-6-8-10-14)16-11-15(23)21(28-4)20(26)18(16)19;/h6-11,13,24,26H,5,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOGCRZKKWZYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)O)OC)Br)C3=CC=CC=C3)CNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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